![molecular formula C10H10N4O4 B15212915 2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 62195-29-3](/img/structure/B15212915.png)
2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The presence of a nitro group and a hydroxyethylamino substituent further enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminopyrimidin-4-one with a suitable aldehyde, followed by nitration and subsequent substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The hydroxyethylamino group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and hydroxyethylamino substituent play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4-one: A precursor in the synthesis of the target compound.
5-Bromo-6-phenylisocytosine: Known for its antiviral and anticancer activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of a nitro group and a hydroxyethylamino substituent in a fused bicyclic system sets it apart from other similar compounds .
Propiedades
Número CAS |
62195-29-3 |
|---|---|
Fórmula molecular |
C10H10N4O4 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)-3-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N4O4/c15-6-4-11-9-8(14(17)18)10(16)13-5-2-1-3-7(13)12-9/h1-3,5,11,15H,4,6H2 |
Clave InChI |
MBVWTZLTWGYBHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
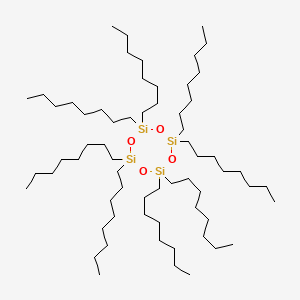
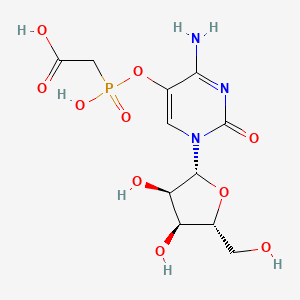
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
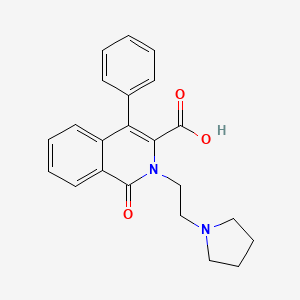

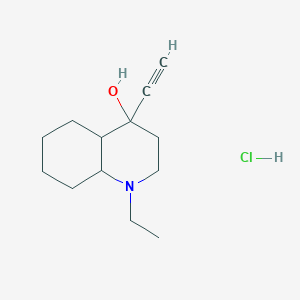
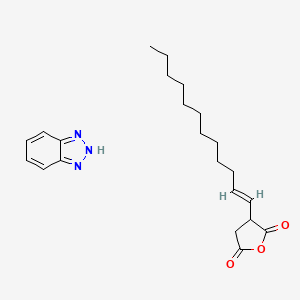
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)

